Onjisaponin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Onjisaponin A is a triterpenoid saponin compound derived from the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cognitive impairments. This compound is one of the active constituents of Radix Polygalae, which has been used in traditional Chinese medicine for centuries .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Onjisaponin A involves multiple steps, including glycosylation and saponification reactions. The process typically starts with the extraction of the crude saponin mixture from the roots of Polygala tenuifolia. This mixture is then subjected to chromatographic separation to isolate this compound. The glycosylation step involves the attachment of sugar moieties to the aglycone part of the molecule under specific reaction conditions, such as the use of glycosyl donors and catalysts .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots of Polygala tenuifolia are harvested and dried, followed by extraction using solvents like ethanol or methanol. The extract is then concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound. The purified compound is then dried and packaged for further use .

化学反应分析

Types of Reactions

Onjisaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups, such as carbonyl groups, to alcohols.

Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

科学研究应用

Chemistry

In chemistry, Onjisaponin A is used as a model compound for studying the synthesis and modification of triterpenoid saponins. Researchers investigate its chemical properties and reactions to develop new synthetic methods and derivatives with improved biological activities .

Biology

In biological research, this compound is studied for its effects on cellular processes, such as autophagy and apoptosis. It has been shown to induce autophagy and promote the degradation of mutant proteins associated with neurodegenerative diseases, such as Huntington’s disease and Parkinson’s disease .

Medicine

This compound has significant potential in the field of medicine, particularly in the treatment of neurodegenerative diseases and cognitive impairments. It has been shown to reduce β-amyloid production and improve cognitive function in animal models of Alzheimer’s disease. Additionally, it exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the formulation of dietary supplements and herbal medicines. Its neuroprotective and cognitive-enhancing properties make it a valuable ingredient in products aimed at improving brain health and cognitive function .

作用机制

The mechanism of action of Onjisaponin A involves multiple molecular targets and pathways. It exerts its effects primarily through the induction of autophagy, a cellular process that degrades and recycles damaged proteins and organelles. This compound activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, leading to the induction of autophagy .

Additionally, this compound has been shown to modulate neurotransmitter release and receptor activation, including the activation of NMDA receptors and the regulation of glutamate levels. These actions contribute to its neuroprotective and cognitive-enhancing effects .

相似化合物的比较

Onjisaponin A is part of a group of triterpenoid saponins found in Polygala tenuifolia. Similar compounds include Onjisaponin B, Polygalasaponin XXXI (Onjisaponin F), and Senegenin. These compounds share similar chemical structures and biological activities but differ in their specific functional groups and glycosylation patterns .

Unique Features

This compound: Known for its potent neuroprotective and cognitive-enhancing effects.

Onjisaponin B: Exhibits similar neuroprotective properties and is also known to enhance autophagy.

Polygalasaponin XXXI (Onjisaponin F): Known for its immunomodulatory effects and potential as an adjuvant in vaccine formulations.

生物活性

Onjisaponin A, a saponin derived from Polygala tenuifolia, has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the current understanding of this compound's biological properties, mechanisms of action, and its implications for therapeutic applications.

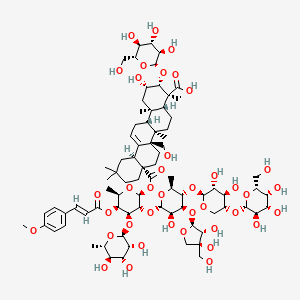

Chemical Structure and Properties

This compound is one of the primary saponins found in Polygala tenuifolia, a traditional Chinese medicinal herb. Its structure is characterized by a steroid-like backbone with sugar moieties, which is typical for saponins. This structural composition contributes to its diverse biological activities, including neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

-

Mechanism of Action : this compound has been shown to exert neuroprotective effects through various pathways:

- Inhibition of Amyloid-Beta (Aβ) Production : Studies indicate that this compound can reduce the production of Aβ, a peptide implicated in Alzheimer's disease. It does this without directly inhibiting β-secretase or γ-secretase, enzymes involved in Aβ generation .

- Autophagy Induction : this compound promotes autophagy, a cellular process that clears damaged proteins and organelles, thereby reducing neurodegeneration associated with diseases like Huntington's and Parkinson's .

- Animal Studies : In animal models, administration of this compound has demonstrated improvements in cognitive function and reductions in behavioral deficits associated with neurodegenerative conditions .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory activity. It has been reported to:

- Reduce Cytokine Production : The compound can lower the levels of pro-inflammatory cytokines, which are often elevated in neurodegenerative diseases .

- Modulate Immune Response : this compound enhances the immune response without causing hemolytic activity, indicating its potential as a safe adjuvant in vaccine formulations .

Study on Neuroprotection

A pivotal study investigated the effects of this compound on APP/PS1 transgenic mice, which model Alzheimer's disease. The findings revealed that:

- Oral administration significantly reduced Aβ plaque formation.

- Behavioral tests showed improved memory retention in treated mice compared to controls .

Autophagy Enhancement Research

Research focusing on the autophagic properties of this compound indicated that:

- It activates the AMPK-mTOR signaling pathway, crucial for initiating autophagy.

- In vitro studies demonstrated enhanced clearance of mutant proteins associated with neurodegenerative diseases following treatment with this compound .

Data Summary Table

属性

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H120O39/c1-32-46(87)50(91)54(95)66(107-32)116-61-59(113-45(86)17-12-35-10-13-36(104-9)14-11-35)34(3)109-70(62(61)117-69-57(98)60(115-71-63(99)80(103,30-84)31-106-71)58(33(2)108-69)114-65-53(94)49(90)42(28-105-65)112-67-55(96)51(92)47(88)40(26-81)110-67)119-73(102)78-21-20-74(4,5)24-38(78)37-15-16-43-75(6)25-39(85)64(118-68-56(97)52(93)48(89)41(27-82)111-68)77(8,72(100)101)44(75)18-19-76(43,7)79(37,29-83)23-22-78/h10-15,17,32-34,38-44,46-71,81-85,87-99,103H,16,18-31H2,1-9H3,(H,100,101)/b17-12+/t32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48+,49-,50+,51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,75+,76+,77-,78-,79-,80+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKQAXWOMIQHQI-FLQRPQLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H120O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。